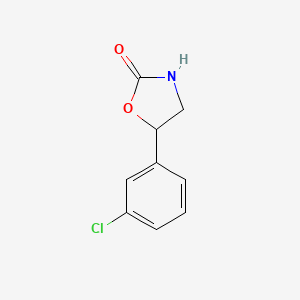

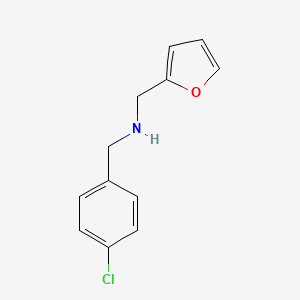

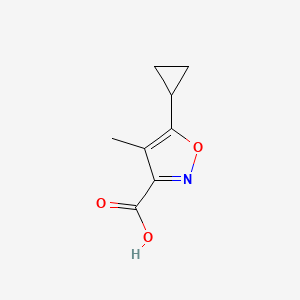

(4-Chloro-benzyl)-furan-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to provide a detailed analysis without specific information .Scientific Research Applications

Synthesis and Functionalization

Benzylamines Synthesis : A study presented a novel, sustainable catalytic methodology using a well-defined homogeneous iron complex for the synthesis of a variety of substituted secondary and tertiary benzylamines, including those related to (4-Chloro-benzyl)-furan-2-ylmethyl-amine, showcasing the potential for pharmaceutical applications (Yan, Feringa, & Barta, 2016).

Enantioselective Synthesis : Research on the enantioselective synthesis of furan-2-yl amines and amino acids indicates the versatility of furan-based compounds in producing chiral amines, highlighting the importance of these structures in medicinal chemistry and drug synthesis (Demir et al., 2003).

Biological Activities and Applications

Corrosion Inhibition : Studies on corrosion inhibition of mild steel by Schiff base compounds, including structures related to (4-Chloro-benzyl)-furan-2-ylmethyl-amine, demonstrate the compound's effectiveness in protecting steel surfaces against corrosion, suggesting applications in industrial maintenance (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Antiplasmodial Activities : A study on N-acylated furazan-3-amines related to (4-Chloro-benzyl)-furan-2-ylmethyl-amine showed activity against different strains of Plasmodium falciparum, indicating potential for antimalarial drug development. The activity depended on the nature of the acyl moiety, with benzamides displaying promising results (Hermann et al., 2021).

Material Science

- Hybrid Polymers : Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, related to the chemical structure , offers insights into the development of new materials with potential applications in electronics and optoelectronics, due to their electroactive properties (Baldwin et al., 2008).

Analytical Chemistry

- Spectrophotofluorometric Analysis : The use of fluorescamine for the determination of drugs containing primary aromatic amino substituents, akin to (4-Chloro-benzyl)-furan-2-ylmethyl-amine, in the presence of primary aliphatic amines demonstrates the compound's role in enhancing analytical methodologies for drug analysis (Sterling & Haney, 1974).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLWJPWFDPEJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-benzyl)-furan-2-ylmethyl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

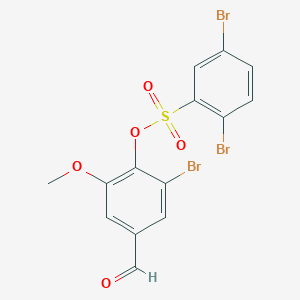

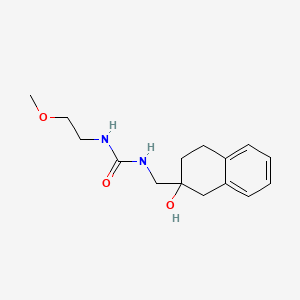

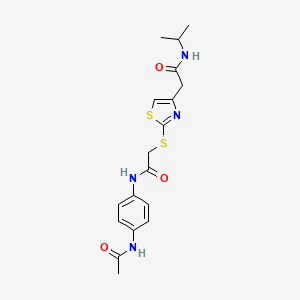

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)

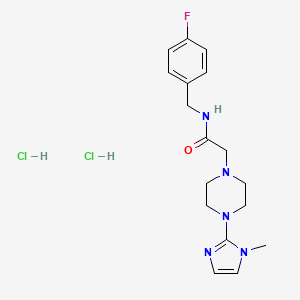

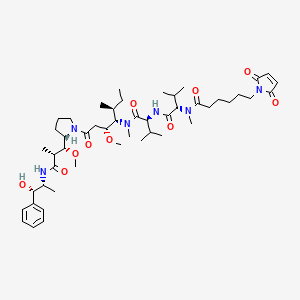

![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)

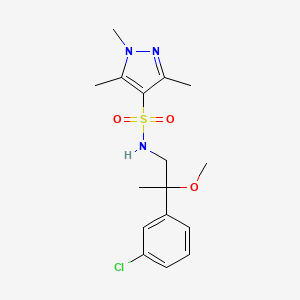

![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)

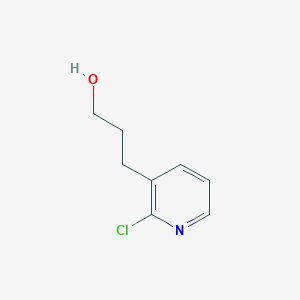

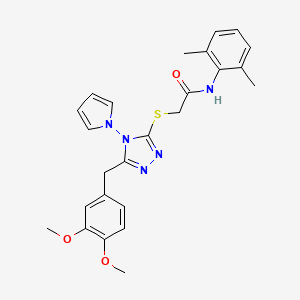

![5-Ethyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2963510.png)